4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 577767-12-5
VCID: VC5429684
InChI: InChI=1S/C10H15N5O3/c1-2-11-9-12-7(8(16)17)13-10(14-9)15-3-5-18-6-4-15/h2-6H2,1H3,(H,16,17)(H,11,12,13,14)
SMILES: CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2
Molecular Formula: C10H15N5O3
Molecular Weight: 253.262

4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

CAS No.: 577767-12-5

Cat. No.: VC5429684

Molecular Formula: C10H15N5O3

Molecular Weight: 253.262

* For research use only. Not for human or veterinary use.

4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid - 577767-12-5

Specification

CAS No. 577767-12-5
Molecular Formula C10H15N5O3
Molecular Weight 253.262
IUPAC Name 4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid
Standard InChI InChI=1S/C10H15N5O3/c1-2-11-9-12-7(8(16)17)13-10(14-9)15-3-5-18-6-4-15/h2-6H2,1H3,(H,16,17)(H,11,12,13,14)
Standard InChI Key CVTXDUNENNGTKI-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3,5-triazine ring substituted at the 2-position with a carboxylic acid group, the 4-position with an ethylamino group (NHCH2CH3-\text{NHCH}_2\text{CH}_3), and the 6-position with a morpholin-4-yl group (a six-membered ring containing one oxygen and one nitrogen atom) . The IUPAC name, 4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid, reflects this substitution pattern. The SMILES notation, CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2, provides a linear representation of the structure, highlighting the connectivity of functional groups .

Table 1: Key Identifiers of 4-Ethylamino-6-morpholin-4-yl- triazine-2-carboxylic Acid

PropertyValue
CAS No.577767-12-5
Molecular FormulaC10H15N5O3\text{C}_{10}\text{H}_{15}\text{N}_{5}\text{O}_{3}
Molecular Weight253.26 g/mol
IUPAC Name4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid
SMILESCCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2
InChIKeyCVTXDUNENNGTKI-UHFFFAOYSA-N
PubChem CID1088145

Synthesis and Chemical Properties

SupplierPackagingPrice (USD)PurityLast Updated
Matrix Scientific1 g37895%2021-12-16
Crysdot5 g87497%2021-12-16
Wuhan Chemwish TechnologyCustomInquiry98%2024-01-12

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profile: Acute and chronic toxicity data are absent.

  • Synthetic Optimization: Scalable and cost-effective routes remain undeveloped.

  • Biological Activity: No published studies on its pharmacological effects.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.

  • Process Chemistry: Developing greener synthesis methods to reduce reliance on hazardous reagents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator